3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide
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Overview
Description
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This particular compound is characterized by the presence of an imino group, a methylphenyl group, and a carbonitrile group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(4-methylphenyl)benzonitrile with hydrazine hydrate can lead to the formation of the isoindole ring system. The reaction is usually carried out in the presence of a catalyst such as copper acetate in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Scientific Research Applications
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-isoindole-1-carbonitrile: Lacks the imino and methylphenyl groups, making it less versatile.
2-(4-methylphenyl)-1H-isoindole: Lacks the carbonitrile group, affecting its reactivity.
3-imino-1H-isoindole-1-carbonitrile: Lacks the methylphenyl group, altering its biological activity.
Properties
IUPAC Name |
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.BrH/c1-11-6-8-12(9-7-11)19-15(10-17)13-4-2-3-5-14(13)16(19)18;/h2-9,15,18H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZYBRIRNPJODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=N)C#N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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